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Compound of Interest

Compound Name: GSK3-IN-4

Cat. No.: B3132522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activity of

GSK3-IN-4, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited

availability of peer-reviewed data, this document consolidates information from commercial

suppliers and provides representative experimental context to guide researchers in its potential

applications.

Core Biological Activity: Potent Inhibition of GSK-3
Isoforms
GSK3-IN-4 is a small molecule inhibitor of both major GSK-3 isoforms, GSK-3α and GSK-3β.

Quantitative analysis has demonstrated its potent activity in biochemical assays.

Table 1: In Vitro Inhibitory Activity of GSK3-IN-4 against
GSK-3α and GSK-3β

Target IC50 (µM) Assay Type

GSK-3α 0.101 - 1 Caliper Assay

GSK-3β 0.101 - 1 Caliper Assay
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Data sourced from commercial vendor information. The provided IC50 is a range and specific

values from primary literature are not currently available.

The inhibitory activity was determined using a Caliper assay, a microfluidics-based method that

measures the conversion of a substrate peptide by the kinase.

Chemical and Physical Properties
A summary of the key chemical identifiers for GSK3-IN-4 is provided below.

Table 2: Chemical and Physical Data for GSK3-IN-4
Property Value

CAS Number 748145-19-9

Molecular Formula C18H20N4O

SMILES
O=C1C2=C(NC=3NN=C(C3C2C=4C=NC=CC4)

C)CC(C)(C)C1

Mechanism of Action and Signaling Pathway
Context
GSK3-IN-4, as an inhibitor of GSK-3, is presumed to interfere with the ATP binding site of the

kinase, although this has not been definitively confirmed in publicly available literature. By

inhibiting GSK-3, GSK3-IN-4 can modulate key cellular signaling pathways where GSK-3 plays

a pivotal role.

The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is a key component of the "destruction complex" that

phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition

of GSK-3 by compounds like GSK3-IN-4 would be expected to prevent β-catenin

phosphorylation, leading to its stabilization, nuclear translocation, and activation of Wnt target

genes.
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Caption: Wnt/β-catenin signaling with and without GSK-3 inhibition.

The PI3K/Akt Signaling Pathway
Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and

inactivation of GSK-3. Therefore, the use of a GSK-3 inhibitor like GSK3-IN-4 would mimic the

downstream effects of Akt activation with respect to GSK-3 substrates.
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Caption: PI3K/Akt signaling pathway and the point of intervention for GSK3-IN-4.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3132522?utm_src=pdf-body-img
https://www.benchchem.com/product/b3132522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3132522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Therapeutic Applications
GSK3-IN-4 is noted for its potential application in psychiatric disorder research. Dysregulation

of GSK-3 activity has been implicated in the pathophysiology of mood disorders and

schizophrenia. The therapeutic effects of lithium, a commonly used mood stabilizer, are

attributed in part to its inhibition of GSK-3. Therefore, more selective and potent GSK-3

inhibitors like GSK3-IN-4 are valuable tools for investigating the role of GSK-3 in these

conditions and for the potential development of novel therapeutics.

Experimental Methodologies: A Representative
Protocol
While the specific protocol for the determination of GSK3-IN-4's IC50 is not publicly available, a

representative protocol for a Caliper-based kinase assay for a generic GSK-3 inhibitor is

provided below to illustrate the methodology.

Representative Kinase Inhibition Assay Protocol
(Caliper Mobility Shift Assay)
Objective: To determine the in vitro potency of a test compound (e.g., GSK3-IN-4) against

GSK-3α or GSK-3β.

Materials:

Recombinant human GSK-3α or GSK-3β enzyme

GSK-3 substrate peptide (e.g., a fluorescently labeled peptide derived from glycogen

synthase)

ATP

Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a detergent like Brij-35)

Test compound (GSK3-IN-4) serially diluted in DMSO

Stop Solution (containing EDTA)
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384-well microplate

Caliper EZ Reader or similar microfluidic mobility-shift detection system

Procedure:

Prepare serial dilutions of GSK3-IN-4 in DMSO and then further dilute into the assay buffer.

Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate.

Include positive (no inhibitor) and negative (no enzyme) controls.

Prepare an enzyme solution containing GSK-3α or GSK-3β in assay buffer.

Prepare a substrate/ATP solution containing the fluorescently labeled peptide substrate and

ATP at a concentration near the Km for the enzyme.

Initiate the kinase reaction by adding the enzyme solution followed by the substrate/ATP

solution to the wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes) to allow for peptide phosphorylation.

Terminate the reaction by adding the stop solution containing EDTA, which chelates the

Mg2+ ions necessary for kinase activity.

Analyze the plate on the Caliper system. The instrument applies a voltage across a

microfluidic chip, separating the phosphorylated (product) and unphosphorylated (substrate)

peptides based on their different electrophoretic mobilities.

The amount of product formed is quantified by detecting the fluorescent signal of the

separated peptides.

The percentage of inhibition for each compound concentration is calculated relative to the

controls, and the IC50 value is determined by fitting the data to a dose-response curve.
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Caption: General workflow for a Caliper-based kinase inhibition assay.
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Conclusion and Future Directions
GSK3-IN-4 is a potent, in vitro active inhibitor of GSK-3α and GSK-3β. Its primary utility, as

suggested by available information, lies in the exploration of GSK-3's role in psychiatric

disorders. For a more complete understanding of its biological activity, further studies are

required to:

Determine its precise IC50 values through independent validation.

Characterize its kinase selectivity profile against a broad panel of kinases.

Elucidate its effects in cellular models, including its impact on the Wnt/β-catenin and

PI3K/Akt signaling pathways.

Assess its in vivo efficacy and pharmacokinetic properties in relevant animal models of

psychiatric disorders.

This technical guide serves as a starting point for researchers interested in utilizing GSK3-IN-4
as a chemical probe to investigate the multifaceted roles of GSK-3 in cellular physiology and

disease.

To cite this document: BenchChem. [Unveiling the Biological Profile of GSK3-IN-4: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3132522#gsk3-in-4-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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